molecular formula C20H22N4O B2468641 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1171468-91-9

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2468641
CAS No.: 1171468-91-9
M. Wt: 334.423
InChI Key: HDIJNFCJBMSFDM-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with piperazine under controlled conditions. The final step involves the introduction of the p-tolyl group through a coupling reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under stringent quality control measures. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool in drug discovery and development.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure suggests that it could interact with various biological targets, making it a candidate for further investigation in the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for its incorporation into polymers, coatings, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(methyl)methanone: Contains a methyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone distinguishes it from its analogs. This group can influence the compound’s solubility, stability, and overall biological activity, making it unique in its class.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJNFCJBMSFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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